molecular formula C10H20O3Si B016633 (+)-(3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one CAS No. 669000-31-1

(+)-(3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one

Cat. No. B016633
M. Wt: 216.35 g/mol
InChI Key: WNRXZIBXHZJOBE-MRVPVSSYSA-N
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Description

Synthesis Analysis

Synthesis strategies for compounds similar to "(+)-(3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one" often involve cycloaddition and annulation reactions. For instance, the formal [3 + 2] annulation of tert-propargyl alcohols with 1,3-diketones under specific conditions has been developed to synthesize dihydrofurans bearing a quaternary centre and tetrasubstituted furans, showcasing the versatility of using tert-butyl groups in complex molecule synthesis (Yaragorla & Rajesh, 2019).

Molecular Structure Analysis

The molecular structure of compounds containing tert-butyl(dimethyl)silyl groups is often characterized by X-ray crystallography. For example, the crystal structure of related silyl compounds reveals significant insights into the spatial arrangement and bond lengths that could be analogous to those in "(+)-(3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one" (Haaf et al., 1998).

Chemical Reactions and Properties

The tert-butyl(dimethyl)silyl group significantly impacts the reactivity and chemical properties of compounds. It enhances drug cytotoxicity against human tumor cells, indicating its potential role in modulating chemical reactivity and interaction with biological targets (Donadel et al., 2005). Additionally, these silyl groups participate in various chemical reactions, including cycloadditions and the formation of silyl ethers, showcasing their versatility in organic synthesis (Niesmann et al., 1996).

Physical Properties Analysis

The physical properties of compounds bearing tert-butyl(dimethyl)silyl groups can be inferred from their structural characteristics, such as crystallinity and thermal stability. For instance, the solid-state structure and reactivity of silyl compounds, as studied through X-ray crystallography and NMR spectroscopy, provide valuable information on their physical properties, including melting points and solubility (Haaf et al., 1998).

Chemical Properties Analysis

The chemical properties of "(+)-(3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one" can be extrapolated from research on similar molecules. For example, the presence of tert-butyl(dimethyl)silyl groups affects the compound's reactivity towards nucleophiles and electrophiles, its stability under various conditions, and its potential for further functionalization, as evidenced by studies on the reactivity patterns and synthetic applications of such silyl-protected compounds (Emmetiere & Grenning, 2020).

Scientific Research Applications

  • Barbier-type Reactions and Substitution Products Formation

    • The compound was used in zinc-promoted Barbier-type reactions, yielding substitution products. Furthermore, its reaction with a samarium-based reagent led to an unexpected substitution product, showcasing the compound's reactivity in complex synthetic pathways (Valiullina et al., 2018).
  • Role in Drug Cytotoxicity Modulation

    • The tert-butyl dimethyl silyl group, part of the compound structure, plays a significant role in modulating the cytotoxic activity of drugs, specifically against human tumor cells. This implies its potential in fine-tuning the therapeutic properties of pharmaceutical compounds (Donadel et al., 2005).
  • Furan and Dihydrofuran Derivatives Synthesis

    • Derivatives of the compound were involved in reactions leading to the formation of furan and 2,5-dihydrofuran derivatives. These reactions highlight the compound's versatility in synthesizing heterocyclic structures, which are crucial in various chemical industries (Rompes et al., 2010).
  • Piperidine Derivatives Synthesis

    • The compound was used in reactions leading to the formation of piperidine derivatives fused with oxygen heterocycles. This application demonstrates its use in synthesizing complex nitrogen-containing cycles, which are common in many bioactive molecules (Moskalenko & Boev, 2014).
  • Selective Deprotection of Ethers

    • The compound was involved in a mild and selective method for the removal of protecting groups from ethers, showing its utility in sensitive deprotection reactions in organic synthesis (Zhang et al., 2014).
  • Chemiluminescent Properties

    • Certain derivatives of the compound exhibit chemiluminescent properties, highlighting its potential in creating materials that emit light through chemical reactions. This property could be beneficial in various applications, including sensors and imaging (Matsumoto et al., 2001).

properties

IUPAC Name

(3R)-3-[tert-butyl(dimethyl)silyl]oxyoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3Si/c1-10(2,3)14(4,5)13-8-6-7-12-9(8)11/h8H,6-7H2,1-5H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRXZIBXHZJOBE-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467256
Record name (+)-(3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-(3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one

CAS RN

669000-31-1
Record name (+)-(3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

9.0 g of imidazole and 15.9 g of t-butyldimethylsilyl chloride were added in order to a dimethylformamide (180 ml) solution of 9.0 g of 3-hydroxydihydrofuran-2-(3H)-one, and the reaction liquid was stirred for 1 hour at room temperature. The reaction liquid was diluted with ethyl acetate, washed with water, and dried with anhydrous sodium sulfate. The solvent was evaporated away under reduced pressure, and the resulting residue was purified through silica gel column chromatography (developing solvent: hexane/ethyl acetate=5/1) to obtain the entitled compound as a colorless oily substance.
Quantity
9 g
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15.9 g
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180 mL
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9 g
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of 3-hydroxydihydrofuran-2(3H)-one (5 g, 49 mmol) in anhydrous DMF (50 mL) was added imidazole (6.7 g, 98 mmol) and TBDMS chloride (8.1 g, 54 mmol). The reaction was allowed to stir under an N2 atmosphere at room temperature overnight. The reaction was diluted with diethyl ether and washed with 1 N aqueous HCl×2 then brine×1. The organic phase was dried over Na2SO4 and the solvent removed in vacuo to yield 3-(tert-butyldimethylsilyloxy)dihydrofuran-2(3H)-one (11 g, 49 mmol) as a clear oil. [M+H] calc'd for C10H20O3Si, 217. found, 217.
Quantity
5 g
Type
reactant
Reaction Step One
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6.7 g
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reactant
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8.1 g
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(+)-(3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one

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